molecular formula C44H38F2N2O4 B8640877 (R)-Ethyl 1-cyclopropyl-8-(difluoromethoxy)-7-(1-methyl-2-tritylisoindolin-5-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 194804-45-0

(R)-Ethyl 1-cyclopropyl-8-(difluoromethoxy)-7-(1-methyl-2-tritylisoindolin-5-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No. B8640877
Key on ui cas rn: 194804-45-0
M. Wt: 696.8 g/mol
InChI Key: DDEXFWPIKLVUNL-MUUNZHRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06025370

Procedure details

In 4 ml of ethanol was suspended 1.00 g of ethyl (-)-1-cyclopropyl-8-difluoromethoxy-7-(1-methyl-2-tritylisoindolin-5-yl)-1,4-dihydro-4-oxoquinoline-3-carboxylate, followed by adding thereto 0.26 ml of 6N hydrochloric acid, and the resulting mixture was stirred at room temperature for 30 minutes. The reaction mixture was filtered, after which 0.75 ml of a 5N aqueous sodium hydroxide solution was added to the filtrate and the resulting mixture was stirred at room temperature for 1 hour. To the reaction mixture was added 16 ml of water, followed by filtration. Carbon dioxide was bubbled into the filtrate and the crystals were collected by filtration to obtain 0.56 g of light-yellow (-)-1-cyclopropyl-8-difluoromethoxy-7-(1-methyl-isoindolin-5-yl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.
Name
ethyl (-)-1-cyclopropyl-8-difluoromethoxy-7-(1-methyl-2-tritylisoindolin-5-yl)-1,4-dihydro-4-oxoquinoline-3-carboxylate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.26 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([N:4]2[C:13]3[C:8](=[CH:9][CH:10]=[C:11]([C:18]4[CH:19]=[C:20]5[C:24](=[CH:25][CH:26]=4)[CH:23]([CH3:27])[N:22](C(C4C=CC=CC=4)(C4C=CC=CC=4)C4C=CC=CC=4)[CH2:21]5)[C:12]=3[O:14][CH:15]([F:17])[F:16])[C:7](=[O:47])[C:6]([C:48]([O:50]CC)=[O:49])=[CH:5]2)[CH2:3][CH2:2]1.Cl>C(O)C>[CH:1]1([N:4]2[C:13]3[C:8](=[CH:9][CH:10]=[C:11]([C:18]4[CH:19]=[C:20]5[C:24](=[CH:25][CH:26]=4)[CH:23]([CH3:27])[NH:22][CH2:21]5)[C:12]=3[O:14][CH:15]([F:17])[F:16])[C:7](=[O:47])[C:6]([C:48]([OH:50])=[O:49])=[CH:5]2)[CH2:3][CH2:2]1

Inputs

Step One
Name
ethyl (-)-1-cyclopropyl-8-difluoromethoxy-7-(1-methyl-2-tritylisoindolin-5-yl)-1,4-dihydro-4-oxoquinoline-3-carboxylate
Quantity
1 g
Type
reactant
Smiles
C1(CC1)N1C=C(C(C2=CC=C(C(=C12)OC(F)F)C=1C=C2CN(C(C2=CC1)C)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)=O)C(=O)OCC
Step Two
Name
Quantity
0.26 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by adding
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
ADDITION
Type
ADDITION
Details
after which 0.75 ml of a 5N aqueous sodium hydroxide solution was added to the filtrate
ADDITION
Type
ADDITION
Details
To the reaction mixture was added 16 ml of water
FILTRATION
Type
FILTRATION
Details
followed by filtration
CUSTOM
Type
CUSTOM
Details
Carbon dioxide was bubbled into the filtrate
FILTRATION
Type
FILTRATION
Details
the crystals were collected by filtration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CC1)N1C=C(C(C2=CC=C(C(=C12)OC(F)F)C=1C=C2CNC(C2=CC1)C)=O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.56 g
YIELD: CALCULATEDPERCENTYIELD 91.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06025370

Procedure details

In 4 ml of ethanol was suspended 1.00 g of ethyl (-)-1-cyclopropyl-8-difluoromethoxy-7-(1-methyl-2-tritylisoindolin-5-yl)-1,4-dihydro-4-oxoquinoline-3-carboxylate, followed by adding thereto 0.26 ml of 6N hydrochloric acid, and the resulting mixture was stirred at room temperature for 30 minutes. The reaction mixture was filtered, after which 0.75 ml of a 5N aqueous sodium hydroxide solution was added to the filtrate and the resulting mixture was stirred at room temperature for 1 hour. To the reaction mixture was added 16 ml of water, followed by filtration. Carbon dioxide was bubbled into the filtrate and the crystals were collected by filtration to obtain 0.56 g of light-yellow (-)-1-cyclopropyl-8-difluoromethoxy-7-(1-methyl-isoindolin-5-yl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.
Name
ethyl (-)-1-cyclopropyl-8-difluoromethoxy-7-(1-methyl-2-tritylisoindolin-5-yl)-1,4-dihydro-4-oxoquinoline-3-carboxylate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.26 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([N:4]2[C:13]3[C:8](=[CH:9][CH:10]=[C:11]([C:18]4[CH:19]=[C:20]5[C:24](=[CH:25][CH:26]=4)[CH:23]([CH3:27])[N:22](C(C4C=CC=CC=4)(C4C=CC=CC=4)C4C=CC=CC=4)[CH2:21]5)[C:12]=3[O:14][CH:15]([F:17])[F:16])[C:7](=[O:47])[C:6]([C:48]([O:50]CC)=[O:49])=[CH:5]2)[CH2:3][CH2:2]1.Cl>C(O)C>[CH:1]1([N:4]2[C:13]3[C:8](=[CH:9][CH:10]=[C:11]([C:18]4[CH:19]=[C:20]5[C:24](=[CH:25][CH:26]=4)[CH:23]([CH3:27])[NH:22][CH2:21]5)[C:12]=3[O:14][CH:15]([F:17])[F:16])[C:7](=[O:47])[C:6]([C:48]([OH:50])=[O:49])=[CH:5]2)[CH2:3][CH2:2]1

Inputs

Step One
Name
ethyl (-)-1-cyclopropyl-8-difluoromethoxy-7-(1-methyl-2-tritylisoindolin-5-yl)-1,4-dihydro-4-oxoquinoline-3-carboxylate
Quantity
1 g
Type
reactant
Smiles
C1(CC1)N1C=C(C(C2=CC=C(C(=C12)OC(F)F)C=1C=C2CN(C(C2=CC1)C)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)=O)C(=O)OCC
Step Two
Name
Quantity
0.26 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by adding
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
ADDITION
Type
ADDITION
Details
after which 0.75 ml of a 5N aqueous sodium hydroxide solution was added to the filtrate
ADDITION
Type
ADDITION
Details
To the reaction mixture was added 16 ml of water
FILTRATION
Type
FILTRATION
Details
followed by filtration
CUSTOM
Type
CUSTOM
Details
Carbon dioxide was bubbled into the filtrate
FILTRATION
Type
FILTRATION
Details
the crystals were collected by filtration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CC1)N1C=C(C(C2=CC=C(C(=C12)OC(F)F)C=1C=C2CNC(C2=CC1)C)=O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.56 g
YIELD: CALCULATEDPERCENTYIELD 91.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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